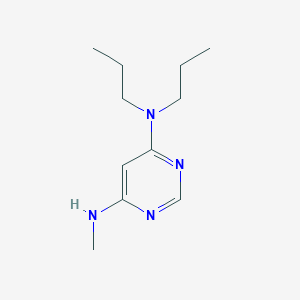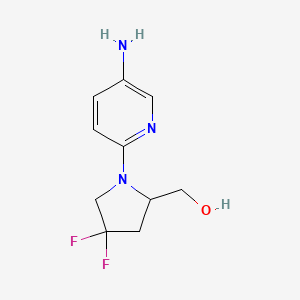
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Descripción general
Descripción
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with an amino group and a difluorinated pyrrolidinyl methanol moiety, making it a versatile intermediate for synthesizing more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent introduction of the difluorinated pyrrolidinyl methanol group. One common synthetic route includes:
Nitration of pyridine: : The pyridine ring is nitrated to introduce the amino group at the 5-position.
Reduction of nitro group: : The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Introduction of difluorinated pyrrolidinyl group: : The amino group is then reacted with a difluorinated pyrrolidinyl methanol precursor under specific reaction conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.
Substitution: : Electrophilic substitution reactions often use strong acids or Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: : The compound can be utilized in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism by which (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and difluorinated pyrrolidinyl methanol moiety play crucial roles in these interactions, influencing the compound's biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol: can be compared with other similar compounds, such as:
1-(5-Aminopyridin-2-yl)ethanone: : This compound differs in the presence of the methanol group and the difluorinated pyrrolidinyl moiety.
1-(5-Aminopyridin-2-yl)piperidin-2-ol: : This compound has a similar pyridine ring but lacks the difluorinated group.
The uniqueness of This compound lies in its structural features, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-8(5-16)15(6-10)9-2-1-7(13)4-14-9/h1-2,4,8,16H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRTRYKLHKXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


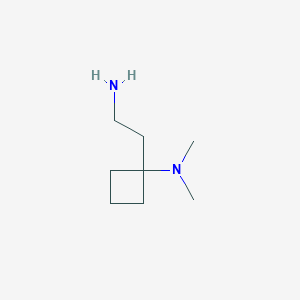



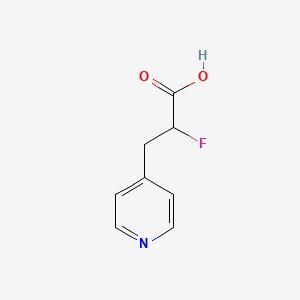

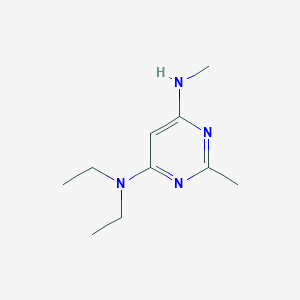

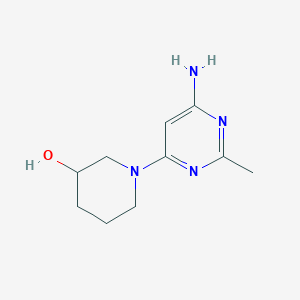
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)


